molecular formula C8H13NO B1267877 1-Azabicyclo[3.3.1]nonan-4-one CAS No. 61108-24-5

1-Azabicyclo[3.3.1]nonan-4-one

Cat. No. B1267877
Key on ui cas rn: 61108-24-5
M. Wt: 139.19 g/mol
InChI Key: SAFJJNGLNXXSMQ-UHFFFAOYSA-N
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Patent
US08637517B2

Procedure details

1-Aza-bicyclo[3.3.1]nonan-4-one (11.92 g, 85.6 mmol) is dissolved in 160 ml MeOH and cooled to −10° C. NaBH4 (1.69 g, 42.9 mmol)) is added portionwise so that the inner temperature does not exceed 0° C. The reaction mixture is stirred at −10° C. for 1 h. Water is added and the solvents are evaporated. The remaining solid is dissolved in MTBE/MeOH, filtered over hyflo and the filtrate is evaporated to give 19.28 g of crude product which is purified by chromatography over aluminum oxide (400 g, eluent: MTBE/MeOH 95:5 to 80:20) to give 10.96 g (91%) (4SR,5RS)-1-aza-bicyclo[3.3.1]nonan-4-ol.
Quantity
11.92 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
1.69 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:9][CH:5]([CH2:6][CH2:7][CH2:8]1)[C:4](=[O:10])[CH2:3][CH2:2]2.[BH4-].[Na+].O>CO>[N:1]12[CH2:9][CH:5]([CH2:6][CH2:7][CH2:8]1)[CH:4]([OH:10])[CH2:3][CH2:2]2 |f:1.2|

Inputs

Step One
Name
Quantity
11.92 g
Type
reactant
Smiles
N12CCC(C(CCC1)C2)=O
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.69 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at −10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 0° C
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The remaining solid is dissolved in MTBE/MeOH
FILTRATION
Type
FILTRATION
Details
filtered over hyflo
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to give 19.28 g of crude product which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography over aluminum oxide (400 g, eluent: MTBE/MeOH 95:5 to 80:20)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N12CCC(C(CCC1)C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.96 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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